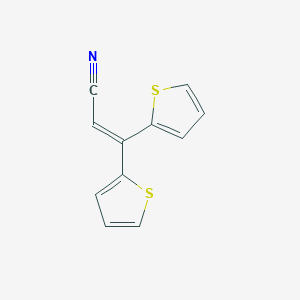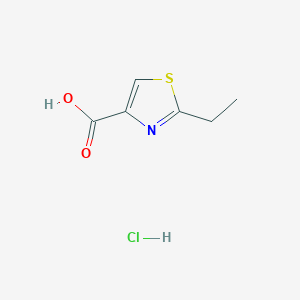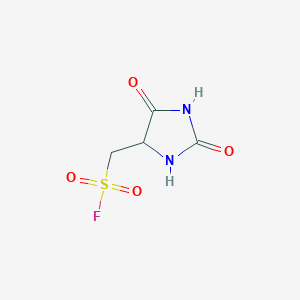
3,3-Bis(thiophen-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(thiophen-2-yl)prop-2-enenitrile , also known by its IUPAC name 3-oxo-2-(2-thienyl)propanenitrile , is a chemical compound with the molecular formula C7H5NOS . It features a thiophene ring and a nitrile group, making it an interesting building block for various applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
3,3-Bis(thiophen-2-yl)prop-2-enenitrile derivatives have been explored for their antimicrobial properties. For instance, novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a thieno[2,3-b]thiophene moiety have shown promising antimicrobial results (Kheder & Mabkhot, 2012).
Catalytic Applications
The compound and its derivatives have been investigated for their reactivity in catalytic applications, such as the hydrogenation of thiophene to tetrahydrothiophene, a process of significant industrial relevance (Borowski et al., 2003).
Polymer Science
In polymer science, bis(thiophen-2-yl)prop-2-enenitrile derivatives have been utilized in the synthesis of novel polymers exhibiting yellow and green light emission, indicating potential applications in polymeric light-emitting diodes (PLEDs) (Aydın & Kaya, 2012).
Solar Cell Technology
The derivatives of this compound have found significant applications in solar cell technology. Molecular engineering of organic sensitizers incorporating thiophene units has led to enhanced performance in dye-sensitized solar cells, showcasing the importance of structural optimization for photovoltaic applications (Hagberg et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
“3,3-Bis(thiophen-2-yl)prop-2-enenitrile” is a thiophene derivative. Thiophene derivatives are known to interact with a variety of biological targets due to their versatile structure . .
Mode of Action
Thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Propriétés
IUPAC Name |
3,3-dithiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c12-6-5-9(10-3-1-7-13-10)11-4-2-8-14-11/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOMEMFKODUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC#N)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2698757.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)


![3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2698762.png)
![2-ethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2698768.png)

![7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2698771.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2698772.png)

![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)